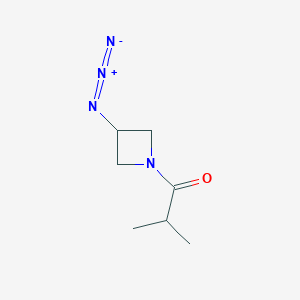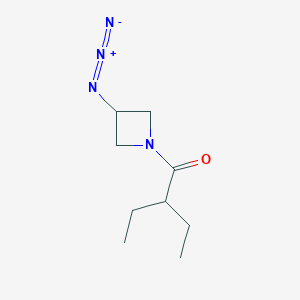
(3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone
Vue d'ensemble
Description
3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone (AEP) is a synthetic molecule that has been used in a variety of scientific research applications. AEP has a wide range of potential applications, from drug development to biochemical and physiological studies.
Applications De Recherche Scientifique
(3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone has been used in a variety of scientific research applications, including drug development, biochemical and physiological studies, and molecular biology. (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone has been used to study the structure and function of proteins, and to investigate the effects of drugs on cells. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds.
Mécanisme D'action
(3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone is an azide-containing molecule that is capable of forming covalent bonds with nucleophilic species. This property makes it useful for a variety of scientific research applications, including drug development and biochemical and physiological studies. (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone can be used to modify proteins, and to study the effects of drugs on cells.
Biochemical and Physiological Effects
(3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone has been used to study the structure and function of proteins, and to investigate the effects of drugs on cells. It has also been used in the synthesis of pharmaceuticals and other biologically active compounds. (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone has been found to interact with a variety of proteins, including enzymes and receptors, and to modulate their activity. It has also been shown to have an inhibitory effect on the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
(3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone has several advantages for laboratory experiments. It is relatively inexpensive and easy to obtain, and it is stable and non-toxic. Furthermore, it can be used to modify proteins and to study the effects of drugs on cells. However, (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone is not soluble in water, which can limit its use in some applications.
Orientations Futures
There are a number of potential future directions for (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone. For example, it could be used in the development of new drugs or in the synthesis of biologically active molecules. It could also be used to study the structure and function of proteins, and to investigate the effects of drugs on cells. Additionally, (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone could be used to study the effects of environmental toxins on cells, and to develop new methods of drug delivery. Finally, (3-Azidoazetidin-1-yl)(4-ethylphenyl)methanone could be used to investigate the effects of genetic mutations on proteins and other cellular components.
Propriétés
IUPAC Name |
(3-azidoazetidin-1-yl)-(4-ethylphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O/c1-2-9-3-5-10(6-4-9)12(17)16-7-11(8-16)14-15-13/h3-6,11H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSIOKZMAKFXSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)N2CC(C2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![1-(3-aminoazetidin-1-yl)-2-(1H-benzo[d]imidazol-1-yl)ethan-1-one](/img/structure/B1476348.png)








